![molecular formula C22H16ClN3O3 B2873407 2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 471264-04-7](/img/structure/B2873407.png)
2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Heterocyclic compounds are widely distributed in nature and include many natural products such as amino acids, purines, pyrimidines . They often have significant biological activity, making them important in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the pyrrolo and isoxazole rings in the compound could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point could be determined using a melting point apparatus, while the infrared spectrum could be obtained using Fourier-transform infrared spectroscopy (FTIR) .Applications De Recherche Scientifique
Anticancer Activity
This compound has been explored for its potential in anticancer therapy. The structure of the compound allows for the synthesis of new heterocyclic derivatives that have shown promising in vitro anticancer activity against various cancer cell lines . The presence of multiple aromatic rings and a heterocyclic isoxazole moiety may contribute to its ability to interact with biological targets relevant to cancer treatment.
α-Amylase Inhibition for Diabetes Treatment
The compound’s derivatives have been investigated as α-amylase inhibitors, which is a significant approach in the treatment of diabetes . By inhibiting this enzyme, the breakdown of starch into glucose is slowed, potentially helping to manage blood sugar levels in diabetic patients.
Nonlinear Optical Properties
Derivatives of this compound have been studied for their electronic, optical, and nonlinear optical properties, which are crucial for applications in optoelectronics . The compound’s ability to facilitate charge transfer makes it a candidate for use in optical switching, memory devices, and signal processing.
Antimicrobial and Antiviral Applications
The structural features of the compound suggest its use in the synthesis of molecules with antimicrobial and antiviral activities. Studies have shown that certain derivatives can be effective against pathogens like the tobacco mosaic virus .
Antileishmanial and Antimalarial Potential
Research has indicated that certain derivatives of this compound exhibit potent in vitro activity against leishmaniasis and malaria . Molecular docking studies have helped to understand the interactions of these derivatives with biological targets, which is crucial for drug development.
Anti-Tubercular Agents
The compound has been used to design and synthesize derivatives that show potential as anti-tubercular agents. These derivatives have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mécanisme D'action
- Without specific data on this compound, we can draw parallels from similar structures. For instance, pyrazole-containing compounds have been reported to inhibit microtubule polymerization by binding to the colchicine site . This disruption of microtubules can affect cell division and migration.
Mode of Action
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. This could include testing the compound against various biological targets, studying its mechanism of action, and optimizing its structure for increased activity and selectivity .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-15-8-10-17(11-9-15)26-19(14-5-4-12-24-13-14)18-20(29-26)22(28)25(21(18)27)16-6-2-1-3-7-16/h1-13,18-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMJABIZXOISIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

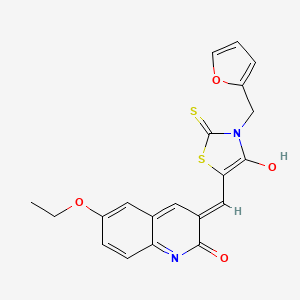
![1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2873326.png)
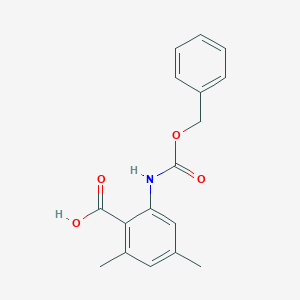
![ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2873328.png)


![5-[(2,3-Dimethyl-6-oxo-1-phenyl-1,2,5,6-tetrahydropyridazin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2873332.png)
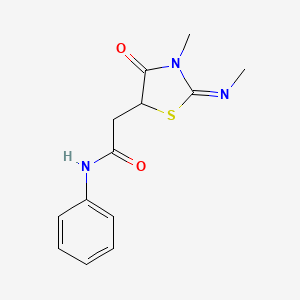
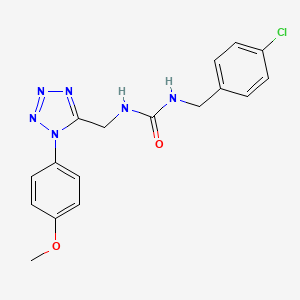
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2873337.png)


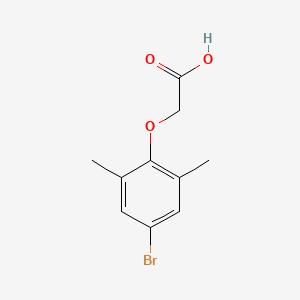
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873347.png)